

4,6-Difluoroindole: A Technical Guide to Unlocking its Research Potential

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Compound of Interest

Compound Name: 4,6-Difluoroindole

Cat. No.: B180311

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.^[1] Within this context, fluorinated indoles have emerged as a privileged structural motif in a wide array of biologically active molecules.^[2] This technical guide focuses on the untapped potential of a specific, yet under-explored, member of this family: **4,6-difluoroindole**. While its mono-fluorinated counterparts have seen extensive investigation, **4,6-difluoroindole** represents a promising frontier for novel drug discovery and materials science. This document provides a comprehensive overview of its synthesis, known properties, and, most importantly, illuminates potential research avenues for this versatile building block.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. The following tables summarize the key data for 4,6-difluoro-1H-indole.

Table 1: Physicochemical Properties of **4,6-Difluoroindole**

Property	Value	Reference
CAS Number	199526-97-1	[3]
Molecular Formula	C ₈ H ₅ F ₂ N	[3]
Molecular Weight	153.13 g/mol	[3]
Appearance	Pale yellow to yellow liquid	[3]
Purity	≥96.0%	[3]
Storage Temperature	2-8°C, sealed in dry, dark place	

Table 2: Spectroscopic Data for **4,6-Difluoroindole**

Technique	Data	Reference
¹ H NMR	Conforms to structure	[3]
¹⁹ F NMR (376 MHz, CD ₃ OD) of a derivative	δ -121.54 (td, JFH/FF = 9.9, 4.1 Hz), -122.51 (dd, JFH/FF = 11.2, 4.3 Hz)	[4]
HRMS (ESI) of a derivative	m/z: [M+H] ⁺ Calcd for C ₁₁ H ₁₁ F ₂ N ₂ O ₂ : 241.0783; Found: 241.0789	[4]
IR (cm ⁻¹) of a derivative	3457, 1646, 1557, 1540, 1507	[4]
Assay (GC)	≥96.0%	[3]

Synthesis of **4,6-Difluoroindole: Established Methodologies**

While a specific, detailed, and publicly available protocol for the synthesis of **4,6-difluoroindole** is not readily found in the literature, its synthesis can be approached using well-established methods for indole formation, primarily the Leimgruber-Batcho and Fischer indole

syntheses.^[5]^[6]^[7] These methods are versatile and have been successfully applied to a wide range of substituted indoles.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for preparing 2,3-unsubstituted indoles from o-nitrotoluenes.^[5]^[8]^[9] This approach offers high yields and utilizes relatively mild reaction conditions.^[5]

Experimental Protocol (Proposed)

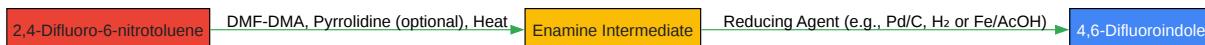
Step 1: Formation of the Enamine

- To a solution of 2,4-difluoro-6-nitrotoluene in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate. This intermediate is often a colored species and can be used in the next step without further purification.

Step 2: Reductive Cyclization

- The crude enamine from the previous step is dissolved in a suitable solvent.
- A reducing agent is added to the solution. Common reducing systems include catalytic hydrogenation (e.g., using Palladium on carbon or Raney nickel) or chemical reduction (e.g., with iron in acetic acid or sodium dithionite).^[6]
- The reaction is typically heated to facilitate the reduction of the nitro group and subsequent cyclization to the indole ring.
- After the reaction is complete, the catalyst (if used) is filtered off, and the reaction mixture is worked up. This typically involves extraction with an organic solvent, washing, drying, and concentration under reduced pressure.

- The crude **4,6-difluoroindole** is then purified, for example, by column chromatography on silica gel.



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Leimgruber-Batcho Synthesis Workflow

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazone with an aldehyde or a ketone.[4][7][10]

Experimental Protocol (Proposed)

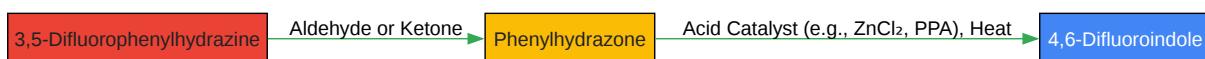
Step 1: Formation of the Phenylhydrazone

- Dissolve 3,5-difluorophenylhydrazine hydrochloride in a suitable solvent like ethanol or acetic acid.
- Add an appropriate aldehyde or ketone (e.g., acetaldehyde or pyruvic acid).
- Stir the mixture at room temperature. The formation of the hydrazone can often be observed as a precipitate. The hydrazone can be isolated or used directly in the next step.

Step 2: Cyclization

- The phenylhydrazone is treated with an acid catalyst. A variety of Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[7]
- The reaction mixture is heated to induce cyclization and elimination of ammonia.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled and poured into ice-water.

- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
- Purification of the crude **4,6-difluoroindole** is typically achieved by column chromatography.



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Fischer Indole Synthesis Workflow

Potential Research Areas and Applications

While specific biological data for **4,6-difluoroindole** derivatives are scarce, the well-documented activities of other fluorinated indoles provide a strong basis for hypothesizing its potential applications. The unique substitution pattern of **4,6-difluoroindole** may offer advantages in terms of selectivity, potency, and pharmacokinetic properties.

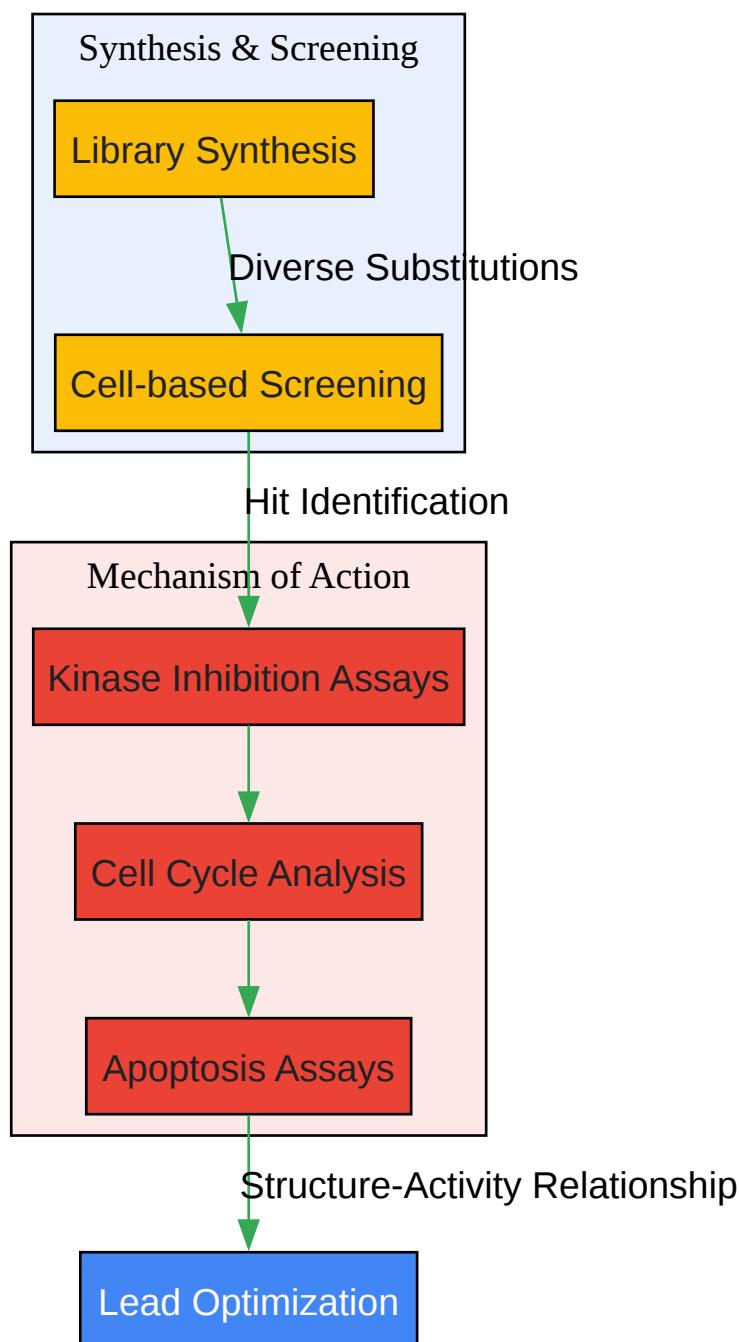
Anticancer Drug Discovery

Indole derivatives are a rich source of anticancer agents, with several approved drugs and numerous compounds in clinical trials.^[11] The introduction of fluorine can enhance the anticancer activity of these compounds.

- Kinase Inhibitors: Many kinase inhibitors incorporate a fluorinated indole scaffold. The fluorine atoms can form crucial interactions with the kinase active site, leading to enhanced potency and selectivity. Research into **4,6-difluoroindole**-based compounds as inhibitors of key cancer-related kinases such as EGFR, VEGFR, and CDKs is a promising avenue.
- Tubulin Polymerization Inhibitors: Fluorinated indoles have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy. **4,6-Difluoroindole** could serve as a scaffold for the development of novel tubulin inhibitors with improved efficacy and reduced side effects.

Proposed Research Workflow:

- Synthesize a library of **4,6-difluoroindole** derivatives with diverse substitutions at various positions of the indole ring.
- Screen the compounds in a panel of cancer cell lines to identify initial hits.
- Perform in vitro kinase inhibition assays for the most potent compounds against a panel of cancer-relevant kinases.
- Investigate the mechanism of action, including effects on cell cycle progression and apoptosis.



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Workflow for Anticancer Drug Discovery

Central Nervous System (CNS) Disorders

The indole nucleus is a key component of many neurotransmitters and CNS-active drugs.[\[12\]](#) [\[13\]](#) The lipophilicity-enhancing effect of fluorine can improve the blood-brain barrier

permeability of drug candidates.

- Serotonin Receptor Modulators: Fluorinated indoles have been explored as selective serotonin reuptake inhibitors (SSRIs) and agonists/antagonists for various serotonin receptor subtypes. The 4,6-difluoro substitution pattern could lead to novel compounds with unique selectivity profiles for treating depression, anxiety, and other mood disorders.
- Neurodegenerative Diseases: Given the role of various kinases in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, exploring **4,6-difluoroindole**-based kinase inhibitors for these indications is a logical next step.

Antiviral Agents

Indole derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle.[14][15][16]

- Entry and Fusion Inhibitors: The indole scaffold is present in drugs that inhibit viral entry and fusion. The specific electronic properties of **4,6-difluoroindole** could be leveraged to design new inhibitors with broad-spectrum activity against enveloped viruses.
- Enzyme Inhibitors: Viral enzymes such as reverse transcriptase, protease, and integrase are validated targets for antiviral therapy. **4,6-Difluoroindole** derivatives could be designed to target the active sites of these enzymes.

Conclusion and Future Directions

4,6-Difluoroindole is a readily accessible, yet underexplored, building block with significant potential in drug discovery and materials science. While direct biological data for its derivatives are currently limited, the extensive research on other fluorinated indoles provides a strong rationale for its investigation. Future research should focus on:

- Developing and optimizing synthetic routes to a variety of **4,6-difluoroindole** derivatives.
- Systematic screening of these compounds in diverse biological assays, particularly in the areas of oncology, CNS disorders, and virology.

- Elucidating the structure-activity relationships to guide the design of more potent and selective compounds.
- Investigating the impact of the 4,6-difluoro substitution pattern on the pharmacokinetic and pharmacodynamic properties of indole-based molecules.

By systematically exploring the chemical space around the **4,6-difluoroindole** scaffold, researchers can unlock its potential to yield novel therapeutics and advanced materials.

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